3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
“3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is a part of a series of novel triazole-pyrimidine-based compounds .
Synthesis Analysis
The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis process involved the use of mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The compound was part of a series of novel triazole-pyrimidine-based compounds . These compounds showed promising neuroprotective and anti-inflammatory properties .Scientific Research Applications
Synthesis and Discovery as Anti-Diabetic Drugs
A series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. These compounds demonstrated excellent antioxidant and insulinotropic activity, highlighting their promise in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Role in Prostate Cancer Treatment
The development of AZD3514, a small-molecule androgen receptor downregulator, for the treatment of advanced prostate cancer was facilitated by structural modifications to the triazolopyridazine moiety. This compound underwent clinical trials, demonstrating the therapeutic potential of triazolopyridazine derivatives in oncology (Bradbury et al., 2013).
Antihistaminic and Anti-inflammatory Activities
A series of [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines were synthesized and evaluated for antihistaminic activity and their effect on eosinophil infiltration, showing potential for treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antimicrobial and Antimalarial Activity
New sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety showed significant in vitro antimicrobial activity against various bacteria and were also screened for antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).
Antitrypanosomal Activity
Novel heterocyclic nitrofurfural hydrazones showed significant in vitro and in vivo activity against Trypanosoma cruzi, revealing the potential of triazolopyridazine derivatives in treating Chagas disease (Novinsion et al., 1976).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing thepiperazine moiety and triazole nucleus are known to bind with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Piperazines have been shown to inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize . Triazole compounds are also known for their ability to bind in the biological system with a variety of enzymes and receptors .
Biochemical Pathways
Compounds containing thetriazole nucleus are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It’s worth noting that compounds containing thepiperazine moiety are known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds containing thetriazole nucleus and piperazine moiety are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s worth noting that the compound’s storage temperature is recommended to be in an inert atmosphere at 2-8°c .
Properties
IUPAC Name |
6-[4-(benzenesulfonyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c1-13-17-18-15-7-8-16(19-22(13)15)20-9-11-21(12-10-20)25(23,24)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGWGBBCNVRKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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